molecular formula C18H12N2O4 B6513065 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 98986-43-7

3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B6513065
CAS No.: 98986-43-7
M. Wt: 320.3 g/mol
InChI Key: RGZMEEKLEBLKGO-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H12N2O4 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.07970687 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and depends on the specific molecular structure of the compound and the biomolecules it interacts with .

Cellular Effects

3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one influences cell function in various ways . It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular processes involved .

Molecular Mechanism

The mechanism of action of 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and are influenced by the specific properties of the compound .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-22-13-8-6-11(7-9-13)16-19-20-17(24-16)14-10-12-4-2-3-5-15(12)23-18(14)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZMEEKLEBLKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Reactant of Route 2
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Reactant of Route 6
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.